molecular formula C14H11NO B169665 4-(3-Methoxyphenyl)benzonitrile CAS No. 154848-39-2

4-(3-Methoxyphenyl)benzonitrile

Cat. No.: B169665
CAS No.: 154848-39-2
M. Wt: 209.24 g/mol
InChI Key: GXHPEFDYNQSANO-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)benzonitrile, also known as 3’-methoxy [1,1’-biphenyl]-4-carbonitrile, is an organic compound with the molecular formula C14H11NO. This compound is characterized by a biphenyl structure with a methoxy group at the 3-position and a nitrile group at the 4-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields .

Scientific Research Applications

4-(3-Methoxyphenyl)benzonitrile has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, Benzonitrile, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, face protection, and to ensure adequate ventilation when handling the compound .

Mechanism of Action

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, especially when they are resonance stabilized . This suggests that 4-(3-Methoxyphenyl)benzonitrile might interact with its targets through a similar mechanism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-(3-Methoxyphenyl)benzonitrile involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile . This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the cyanation of benzene derivatives using metal catalysts. The process involves the use of reagents such as sodium cyanide or potassium cyanide in the presence of a transition metal catalyst like palladium or copper .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.

Major Products Formed:

Comparison with Similar Compounds

    4-Methoxybenzonitrile: Lacks the biphenyl structure, making it less complex.

    3-Methoxybenzonitrile: Similar structure but with the nitrile group at a different position.

    4-Cyanobiphenyl: Similar biphenyl structure but lacks the methoxy group.

Uniqueness: 4-(3-Methoxyphenyl)benzonitrile is unique due to the presence of both the methoxy and nitrile groups on a biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4-(3-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHPEFDYNQSANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402468
Record name 4-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154848-39-2
Record name 3′-Methoxy[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154848-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-methoxyphenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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